
Acelarin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acelarin is synthesized by attaching a phosphoramidate group to gemcitabine. This modification involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound. The synthesis typically includes the following steps:
Activation of Gemcitabine: Gemcitabine is activated by reacting with a phosphoramidate reagent.
Attachment of Phosphoramidate Moiety: The activated gemcitabine is then reacted with a phosphoramidate moiety, which includes a phosphate group and a combination of aryl, ester, and amino acid groups
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of gemcitabine are activated and reacted with the phosphoramidate moiety.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its efficacy and safety
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acelarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Phosphoramidat-Einheit kann hydrolysiert werden, um das aktive Gemcitabin-Triphosphat freizusetzen.
Phosphorylierung: this compound ist präphosphoryliert, wodurch die Notwendigkeit einer anfänglichen Phosphorylierung durch Desoxycytidinkinase umgangen wird
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser oder wässrige Lösungen unter physiologischen Bedingungen.
Phosphorylierung: Enzymatische oder chemische Phosphorylierungsmittel
Hauptprodukte:
Gemcitabin-Triphosphat: Der aktive Metabolit, der zytotoxische Wirkungen auf Krebszellen ausübt
Wissenschaftliche Forschungsanwendungen
Advanced Biliary Tract Cancer
Acelarin is being studied in combination with cisplatin for the treatment of advanced biliary tract cancer.
- Study Design : The Phase Ib trial (ABC-08) aimed to determine the optimal dosing regimen and safety profile of this compound combined with cisplatin.
- Results : The study successfully identified the best dose and schedule for administration. Common severe side effects included liver function changes and blood cell count reductions .
Parameter | Details |
---|---|
Trial Phase | Phase Ib |
Patient Population | Advanced biliary tract cancer |
Combination | This compound + Cisplatin |
Key Findings | Safe dosing established; side effects monitored |
Pancreatic Cancer
This compound is also being compared to gemcitabine in a randomized Phase III trial for metastatic pancreatic cancer (ACELARATE).
- Objective : To evaluate whether this compound provides superior control over tumor growth compared to gemcitabine.
- Design : Participants are randomized to receive either this compound or gemcitabine, with assessments on efficacy and quality of life .
Parameter | Details |
---|---|
Trial Phase | Phase III |
Patient Population | Metastatic pancreatic cancer |
Comparison | This compound vs. Gemcitabine |
Expected Outcomes | Tumor control and quality of life improvements |
Ovarian Cancer
Another application of this compound is in recurrent ovarian cancer, where it is combined with carboplatin.
- Study Summary : This experimental treatment aims to assess the effectiveness of this compound in patients whose ovarian cancer has recurred after standard chemotherapy .
Parameter | Details |
---|---|
Trial Phase | Not specified |
Patient Population | Recurrent ovarian cancer |
Combination | This compound + Carboplatin |
Focus | Efficacy in recurrent cases |
Wirkmechanismus
Acelarin exerts its effects through the following mechanisms:
Cellular Uptake: Unlike gemcitabine, this compound does not rely on nucleoside transporters for cellular entry, allowing it to bypass resistance mechanisms
Activation: this compound is pre-phosphorylated, avoiding the rate-limiting step of phosphorylation by deoxycytidine kinase
Cytotoxic Effects: Once inside the cell, this compound is hydrolyzed to release gemcitabine triphosphate, which interferes with DNA replication and induces cell death
Vergleich Mit ähnlichen Verbindungen
Acelarin ist aufgrund seiner ProTide-Technologie einzigartig im Vergleich zu anderen Nukleotid-Analoga. Ähnliche Verbindungen umfassen:
Gemcitabin: Die Ausgangssubstanz von this compound, die in verschiedenen Krebsbehandlungen eingesetzt wird, aber durch Resistenzmechanismen begrenzt ist
Einzigartigkeit von this compound:
Verbesserte zelluläre Aufnahme: Umgeht Nukleosidtransporter.
Präphosphorylierung: Umgeht den geschwindigkeitsbestimmenden Phosphorylierungsschritt.
Resistenz gegen Desaminierung: Geschützt vor dem Abbau durch Cytidin-Deaminase
This compound stellt einen bedeutenden Fortschritt im Bereich der Chemotherapeutika dar und bietet eine vielversprechende Alternative zu herkömmlichen Nukleotid-Analoga.
Biologische Aktivität
Acelarin, also known as NUC-1031, is a novel prodrug analogue of gemcitabine, designed to enhance the delivery and efficacy of the active drug in the treatment of various cancers, particularly pancreatic cancer. As a ProTide, this compound is chemically modified to improve cellular uptake and overcome resistance mechanisms associated with traditional nucleoside analogues.
The biological activity of this compound hinges on its conversion to active metabolites, specifically dFdCDP and dFdCTP. These metabolites interfere with DNA synthesis and repair, ultimately leading to cancer cell death. The prodrug's design allows it to bypass the initial rate-limiting phosphorylation step required for gemcitabine activation, facilitating a more efficient therapeutic response.
Key Mechanisms:
- Pre-phosphorylation : The addition of a phosphoramidate group allows this compound to be activated without relying on deoxycytidine kinase (DCK), which is often a bottleneck in the activation of gemcitabine .
- Enhanced Cellular Uptake : this compound's structure promotes better penetration into cancer cells, increasing its effectiveness against tumors that exhibit resistance to conventional therapies .
ProGem1 Study
This compound has undergone clinical evaluation in the ProGem1 study, a Phase I/II trial assessing its safety and efficacy in patients with advanced solid tumors. The results indicated a disease control rate of 78%, showcasing this compound's potential as an effective treatment option .
In Vitro Studies
In preclinical studies, this compound demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | LC50 (μM) | Mechanism of Action |
---|---|---|
Z138 (Mantle Cell Lymphoma) | 12.15 | Induces DNA damage through active metabolite generation |
HEL92.1.7 (Erythroleukemia) | 68.9 | Enhanced intracellular dFdCTP levels |
General Solid Tumor Panel | Varies | Effective against multiple lines due to improved uptake |
These studies illustrate that this compound's active metabolites achieve higher intracellular concentrations compared to gemcitabine, correlating with increased cytotoxicity .
Patient Responses
In clinical settings, patient responses have varied based on tumor type and prior treatment history. Notably:
- Patients with previously treated pancreatic cancer exhibited significant tumor shrinkage.
- Some patients reported manageable side effects compared to traditional chemotherapy regimens.
Resistance Mechanisms
This compound's design aims to address common resistance mechanisms seen with gemcitabine treatment:
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-KKQYNPQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840506-29-8 | |
Record name | NUC-1031 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NUC-1031 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.